Physicochemical properties of (S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride
Physicochemical properties of (S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride
Defining the Scope
I've zeroed in on the specifics: I'm dissecting the physicochemical attributes of (S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride. The plan is a comprehensive whitepaper for researchers.
Refining the Structure
My focus has shifted to establishing the editorial framework. I'm prioritizing scientific integrity through detailed explanations of causality, self-validating protocols, and rigorous citation practices, including links to source material, and complete references. Visualization will feature tables, step-by-step methods, and Graphviz diagrams for clarity. I will maintain a strict visual style for data visualization.
Identifying a Relevant Compound
I've identified a relevant compound: 2-(azetidin-2-yl)-N-methylacetamide;hydrochloride (CAS: 1935216-54-8). Its molecular formula is C6H12N2O • HCl, and the molecular weight is calculated as 164.63 g/mol . I'm focusing on these details to help define this compound.
Defining Compound Properties
I'm now incorporating the (S) stereochemistry and the compound's classification as an azetidine and amide. I've also begun outlining the whitepaper's structure: starting with structural and chemical identity, and then solid-state and solution-state properties. I will include analytical characterization. Furthermore, I am calculating that the pKa of this compound is between 10-11, by researching Azetidine's (pKa ~ 11.2) and N-methylacetamide's values.
Structuring the Guide
I'm starting to structure this whitepaper on the physicochemical properties of (S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride. I am currently considering a detailed outline for a technical guide that will cater to the needs of researchers, scientists, and drug development professionals. The framework will likely incorporate sections on synthesis, characterization, solubility, stability, and relevant applications. I am aiming for a comprehensive and informative guide.
Refining the Outline
I've just added an executive summary, laying out the compound's significance. I then detailed the structural and chemical identity, ensuring to include key specifications. I also started the section on physicochemical profiling, specifically focusing on acid-base properties, lipophilicity, solubility, and permeability. Moving forward, I am planning to include solid-state characterization and analytical methodologies. I've drafted an associated mechanistic workflow and some visuals.
Gathering Foundational Data
I've established a solid foundation. I've successfully extracted key facts, including the compound's identity, CAS number (1935216-54-8), and molecular formula (C6H12N2O • HCl, or C6H13ClN2O). The molecular weight is 128.17 g/mol . I'm now ready to proceed.
Analyzing Chemical Properties
I've delved into the compound's characteristics. The free base weighs 128.17 g/mol , the HCl salt, 164.63 g/mol . I've noted azetidine's pKa of approximately 11.29 and substantial ring strain (25.2 kcal/mol). This is crucial. The structural characteristics point to its acting as a bioisostere, demonstrating unique conformational rigidity and improved properties. I have started outlining the structure of the whitepaper now.
Exploring Solubility Dynamics
I'm now focused on solubility and lipophilicity. The hydrochloride salt's influence on aqueous solubility is clear. I'm building out experimental workflows, specifically chiral HPLC and potentiometric titration protocols, along with their respective self-validating system suitability tests. Additionally, I am generating mechanistic visualizations, with an emphasis on pKa and ionization. I've started the DOT diagrams and want to refine these now.
Visualizing Mechanistic Processes
I'm developing clear visualizations of deprotonation. My focus is on representing the transition of the protonated azetidine (pKa ~ 11.3) to its neutral free base, driven by hydroxide ions. I have also visualized the chiral HPLC workflow, including sample preparation, system suitability tests using a racemic mixture, and decision points for resolution, with troubleshooting if needed.
Refining Depiction of Ionization
I've revised the DOT diagram illustrating the ionization equilibrium of the azetidine derivative. The updated representation uses color-coded nodes for protonated, equilibrium, and free base states, reflecting pH dependency. I also incorporated arrows depicting pH changes, using this as a solid foundation, I'm now making refinements to the HPLC workflow visualization.
Visualizing Method Refinement
I've just added the system suitability test (SST) to the chiral HPLC visualization, emphasizing resolution (Rs) > 1.5. I've also incorporated decision points that will determine if the system is validated and that will start method optimization or sample analysis. I'm focusing on clarity of the analytical workflow. The visual now includes all elements needed to represent the system.
Detailing E-E-A-T Principles
Now, I'm focusing on strengthening the explanation of my choices. I will explicitly address the "why" behind using the HCl salt, chiral HPLC, and how ring strain affects pKa. I'm prioritizing the self-validating aspect, which is reflected in my inclusion of system suitability tests and calibrations. In-text citations and a numbered reference list with clickable URLs are being integrated, and I am double-checking all links. I'm ready to organize data into tables, step-by-step methodology sections, and DOT diagrams, each with a caption.
Outlining Introduction Details
I'm structuring the introduction to highlight azetidines' role as bioisosteres, emphasizing their advantages over other cyclic amines. I'll focus on the specific compound (S)-2-(Azetidin-2-yl)-N-methylacetamide hydrochloride, including its CAS number and a clear explanation of its structural features and introduce this section of the whitepaper. The compound's chiral center and N-methylacetamide moiety will be at the forefront.
Justifying Salt Selection
I'm now detailing the rationale behind using the hydrochloride salt form. I'll explain its superior stability, including resistance to oxidation and CO2 absorption, leading to better batch reproducibility. I am explaining that it yields a highly crystalline and thermodynamically stable solid. I'm focusing on why these factors are vital for drug formulation.
Defining Enantiomeric Specificity
I'm developing the chiral HPLC method. Sample prep involves dissolving the compound in a mobile phase to create a 1 mg/mL solution. I will run a system suitability test (SST) using a racemic standard to confirm a resolution greater than 1.5. This allows for accurate calculations. After this, I'll inject the (S)-enantiomer and calculate enantiomeric excess (ee). Finally, I will verify the results with a blank injection for zero carryover.
Defining Titration Process
I'm now detailing the potentiometric titration workflow for pKa determination. I will calibrate the pH electrode and prepare the analyte by dissolving the hydrochloride salt in KCl solution. I will then titrate the solution with NaOH and analyze the data to determine pKa from the first derivative curve.
Refining Citations and URLs
I'm verifying the citations and URLs. I found a great review comparing azetidine to piperidine, and an article focused on small rings in medicinal chemistry. The EvitaChem URL for the specific CAS is the same as the initial source. I need to make sure all external links are working, before continuing to the next draft.
Optimizing Diagram Aesthetics
I'm now refining the DOT diagrams, focusing on the visual style. I'm applying the specified color palette and size constraints to ensure clarity and adherence to the prompt. I've considered adding graph [viewport="760,..."] or setting size, and settled on balancing simplicity and structure. The focus is on a clean, informative representation of the ionization states.
Finalizing Visualization Details
I have just finalized the DOT diagram for pH-dependent ionization, ensuring all visual elements are clear and consistent with the color scheme. I've also incorporated the correct captions for the diagram. I'm now completing the chiral HPLC workflow, making final adjustments to ensure flow and clarity. I've already confirmed proper styling of the node shapes.
Finalizing HPLC Workflow
I've just finished the visual refinement of the chiral HPLC method. The flow now showcases a loop for re-evaluation if the system suitability test fails, including an option for modifying the gradient. I've added the caption, confirming that all elements are complete. Now, I'm prepared to finalize the whitepaper.
Caption: Fig 2. Self-validating chiral HPLC workflow for enantiomeric purity.
Refining Workflow Visuals
I've made the final adjustments to the chiral HPLC workflow. I have confirmed proper styling of the node shapes, and verified node text size and positioning, to ensure clarity and adherence to style and width constraints. I'm now reviewing the complete whitepaper.
Analyzing Solid-State Data
I'm now integrating the solid-state properties analysis. I am detailing how the inherent structural features, like ring strain and the secondary amine's pKa, impact the material's properties and how they determine the compound's behavior as a salt. I am making sure the link between these elements, and the data, is clear.
Connecting Solid-State Data
I'm now writing about the link between azetidine's structure, the choice of the hydrochloride salt, and its solid-state properties. I'm focusing on stability, solubility, and reproducibility, stressing the key role of ring strain and the protonated nitrogen.
Summarizing Protonation Details
I'm now detailing the protonation state, the zwitterionic structure and relationship to pH. The azetidine exists primarily in a protonated, cationic state at physiological pH (7.4), driving high aqueous solubility. The azetidine pKa of approximately 11.29 is important.
Finalizing Methodology Clarification
I'm now revising the whitepaper. I have just added the details on the protonation state, and its impact on water solubility. I will verify that the pKa data is correctly placed in the whitepaper, and that all data and figures are in agreement with each other. I'm focusing on ensuring clarity.
Finalizing Data Presentation
I'm now integrating the final pieces, ensuring data integrity across the methodology. I'm focusing on ensuring data-figure agreement. The focus is on aligning all data and ensuring the flow from salt selection to structural impact is clear. I've re-reviewed the final data.
Finalizing Pka and HPLC
I'm wrapping up the work by integrating the finalized revisions. I've linked the pKa values to my explanation of aqueous solubility, and double-checked the HPLC workflow against all the data. I'm focusing on ensuring everything flows, from salt choice to the structural impact. The whitepaper is ready.
Refining Titration Workflow
I'm now detailing the potentiometric titration method. I will prepare the analyte by dissolving the hydrochloride salt in KCl solution. Following calibration, I'll titrate with NaOH and analyze the data to determine the pKa from the first derivative.
Connecting Data for Impact
I'm now focusing on integrating the pKa details with solubility insights, and verifying the connections to the visual representations. I've linked the analytical workflow data to the pKa and salt choice. The whitepaper is now ready for a final edit.
Finalizing Whitepaper Review
I've incorporated the titration methodology, including calibrations, analyte preparation, and data analysis to determine the pKa, linking this process to the overall strategy. I'm finalizing the whitepaper with a focus on comprehensive and consistent data presentation. I'm verifying all elements and ready to submit.
Finalizing Visual Consistency
I'm now fully immersed in the final whitepaper review, ensuring complete consistency between all visualizations, data, and the text itself, verifying all calculations. My focus is on data-text coherence and ensuring that the whitepaper's presentation is absolutely flawless. All figures, data, and explanations should be aligned.
